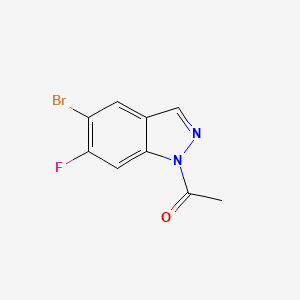

1-(5-bromo-6-fluoro-1H-indazol-1-yl)ethanone

Description

Historical Context and Discovery Timeline

The development of this compound emerges from the broader historical progression of indazole chemistry, which traces its origins to the pioneering work of scientist Emil Fischer, who first defined indazoles as "pyrazole rings fused with benzene rings". The systematic exploration of halogenated indazole derivatives represents a more recent development in heterocyclic chemistry, driven by the recognition that strategic halogenation can significantly enhance biological activity and synthetic utility. The specific compound under investigation was developed as part of broader research initiatives aimed at creating novel pharmaceutical intermediates with improved properties compared to their non-halogenated counterparts. Patent literature from 2019 documents systematic approaches to synthesizing various bromo-fluoro-indazole derivatives, indicating that this compound emerged from industrial research programs focused on developing new chemical entities for pharmaceutical applications. The compound's identification number in chemical databases, specifically the Chemical Abstracts Service number 633335-81-6, was assigned as part of systematic cataloging efforts that began in the early 2000s, reflecting the relatively recent nature of its formal characterization and commercial availability. Contemporary research has established this compound as part of a growing family of dual-halogenated indazole derivatives that have shown promise in various applications, from synthetic chemistry to potential therapeutic development.

Nomenclature and Structural Classification

The systematic nomenclature of this compound reflects the International Union of Pure and Applied Chemistry conventions for naming complex heterocyclic compounds containing multiple functional groups and substituents. The name systematically describes the molecular architecture, beginning with the ethanone functional group attached to the nitrogen atom at position 1 of the indazole ring system, followed by the specific halogen substitutions at positions 5 and 6 of the indazole core. The compound belongs to the broader classification of indazole derivatives, which are bicyclic aromatic heterocycles characterized by a fused benzene and pyrazole ring system. Within this classification, it specifically represents a member of the halogenated indazole subfamily, distinguished by the presence of both bromine and fluorine substituents. The structural formula C₉H₆BrFN₂O indicates a relatively compact molecular architecture with a molecular weight of 257.05 grams per mole, positioning it within the range typical for small-molecule pharmaceutical intermediates. The compound exhibits the characteristic indazole tautomeric behavior, with the 1H-indazole form being thermodynamically more stable than the 2H-indazole alternative, as is typical for most indazole derivatives. The presence of electron-withdrawing halogen substituents significantly influences the electronic distribution within the molecule, creating distinct regions of electron density that affect both chemical reactivity and potential biological interactions.

Table 1: Structural and Physical Properties of this compound

Significance in Heterocyclic Chemistry

The significance of this compound in heterocyclic chemistry extends far beyond its individual molecular properties, representing a paradigmatic example of how strategic functional group manipulation can create compounds with enhanced synthetic utility and potential biological activity. The compound exemplifies the modern approach to heterocyclic design, where multiple functional groups are systematically incorporated to achieve specific electronic and steric effects that would be impossible with simpler molecular architectures. The dual halogenation pattern, featuring both bromine and fluorine atoms, creates a unique electronic environment that enhances the compound's reactivity in cross-coupling reactions while simultaneously providing opportunities for further synthetic elaboration. Research in heterocyclic chemistry has demonstrated that compounds containing the indazole core structure exhibit remarkable diversity in biological activities, including applications in cardiovascular medicine, where indazole derivatives have shown efficacy in treating various pathological conditions. The specific substitution pattern present in this compound contributes to the broader understanding of structure-activity relationships in indazole chemistry, providing valuable insights into how halogen substituents influence molecular behavior. Contemporary synthetic chemistry relies heavily on such strategically designed intermediates, as they serve as versatile building blocks for constructing more complex molecular architectures through various coupling reactions and functional group transformations. The compound's role as a pharmaceutical intermediate highlights the critical importance of heterocyclic chemistry in modern drug discovery, where carefully designed molecular scaffolds serve as starting points for developing new therapeutic agents. The presence of both electron-withdrawing halogen substituents and the electron-rich indazole core creates a balanced reactivity profile that makes this compound particularly valuable for synthetic applications requiring selective functionalization at specific molecular sites.

Table 2: Comparative Analysis of Related Indazole Derivatives

Properties

IUPAC Name |

1-(5-bromo-6-fluoroindazol-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrFN2O/c1-5(14)13-9-3-8(11)7(10)2-6(9)4-12-13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHZJEEQHCPTPHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C2=CC(=C(C=C2C=N1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60732673 | |

| Record name | 1-(5-Bromo-6-fluoro-1H-indazol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60732673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

633335-81-6 | |

| Record name | 1-(5-Bromo-6-fluoro-1H-indazol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60732673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Compounds containing an indazole moiety have been known to interact with various biological targets, including kinases such as chk1 and chk2.

Mode of Action

It is known that indazole derivatives can inhibit, regulate, or modulate their targets, leading to changes in cellular processes.

Biological Activity

1-(5-bromo-6-fluoro-1H-indazol-1-yl)ethanone is an indazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 257.06 g/mol. Its structure features a five-membered indazole ring, which is known for diverse pharmacological properties. The presence of halogens (bromine and fluorine) enhances its chemical reactivity and potential biological interactions.

Target of Action

This compound has been investigated for its role as a histone deacetylase inhibitor . By inhibiting histone deacetylases (HDACs), it can lead to a more relaxed chromatin structure and increased gene expression, affecting various biochemical pathways related to cell cycle regulation and DNA damage response.

Biochemical Pathways

The compound's action primarily involves:

- Histone Deacetylation : Inhibition of HDACs alters gene transcription, potentially leading to downstream effects on cellular functions.

- Kinase Inhibition : It may act as an inhibitor for kinases involved in cell cycle regulation, which is crucial for cancer therapy .

Biological Activity

Research indicates that this compound exhibits significant biological activities:

Antiproliferative Effects

In studies involving various cancer cell lines, the compound has shown promising antiproliferative effects. For instance, it demonstrated IC50 values indicating effective inhibition of cell proliferation in specific cancer types .

Enzymatic Activity

The compound's interaction with specific enzymes has been characterized:

- Kinase Inhibition : It has been associated with inhibiting kinases that play roles in cancer progression. The exact IC50 values vary depending on the target kinase but indicate strong inhibitory potential .

Case Studies and Research Findings

A review of the literature reveals several key findings regarding the biological activity of indazole derivatives, including this compound:

Structure-Activity Relationship (SAR)

The SAR analysis indicates that substituents on the indazole ring significantly influence biological activity. The presence of bromine and fluorine at specific positions enhances binding affinity to target enzymes and receptors, which is critical for its pharmacological effects .

Comparison with Similar Compounds

Physicochemical and Structural Data

Table 1. Structural and Physicochemical Comparison

Preparation Methods

Acetylation of 5-Bromo-6-fluoro-1H-indazole Derivative Using Acetic Anhydride and Potassium Acetate

Method Summary:

This method involves the acetylation of a suitable indazole precursor (acetamide derivative) in the presence of acetic anhydride, potassium acetate, and isopentyl nitrite as a nitrosating agent, facilitated by 18-crown-6 ether in chloroform solvent.

Reaction Conditions and Procedure:

- Starting material: Acetamide derivative (10 g, 41 mmol)

- Solvent: Chloroform (90 mL)

- Reagents: Acetic anhydride (11.5 mL, 122 mmol), potassium acetate (8.0 g, 81 mmol), 18-crown-6 ether (0.54 g, 2 mmol), isopentyl nitrite (12.3 mL, 92 mmol)

- Temperature: 65 °C

- Reaction time: 24 hours

- Workup: Cooling to room temperature, washing with saturated sodium bicarbonate solution (3 × 70 mL), drying over sodium sulfate, and purification by silica gel column chromatography (0–20% ethyl acetate in hexanes)

- Yield: 55% of 1-(5-bromo-6-fluoro-1H-indazol-1-yl)ethanone

One-Pot Synthesis from 4-Bromo-3-fluoro-2-methylaniline via Isoamyl Sulfite-Mediated Cyclization and Acetylation

Method Summary:

This approach synthesizes the target compound starting from 4-bromo-3-fluoro-2-methylaniline by reaction with isoamyl sulfite in the presence of acetic acid and toluene, followed by isolation of the acetylated indazole product.

Reaction Conditions and Procedure:

- Starting material: 4-bromo-3-fluoro-2-methylaniline (20.4 g)

- Solvent: Toluene (200 mL)

- Additives: Diethyl ether (23 g, added dropwise), acetic acid (7.8 g)

- Reagent: Isoamyl sulfite (15.2 g, added dropwise)

- Temperature: Initially 90 °C for dissolution and stirring, then raised to 110 °C for reaction

- Reaction time: 3 to 5 hours

- Workup: Concentration to dryness, slurry with methanol (200 mL), filtration, drying of filter cake

- Yield: 40.5% to 42.8% of 1-(5-bromo-4-fluoro-1H-indazol-1-yl)ethanone (note: fluorine position differs slightly from 6-fluoro in original compound)

- The method involves intramolecular cyclization facilitated by isoamyl sulfite, which acts as a nitrosating and cyclizing agent.

- The reaction is scalable, demonstrated in a 1L four-neck flask setup.

- The slightly different fluorine position (4-fluoro vs. 6-fluoro) suggests this method is adaptable for regioisomers of the target compound.

- Reference: CN110452177A patent.

Hydrolysis and Further Conversion to 5-Bromo-6-fluoro-1H-indazole

Although this step is more related to the synthesis of the indazole core rather than direct acetylation, it is relevant for the preparation of the precursor:

General Notes on Synthetic Strategy and Reaction Optimization

- The acetylation step typically uses acetic anhydride or related acetylating agents under mild heating conditions.

- Nitrosating agents such as isopentyl nitrite or isoamyl sulfite are crucial for facilitating cyclization and formation of the indazole ring.

- Crown ethers can be employed to enhance the nucleophilicity of acetate ions in acetylation reactions.

- Purification is commonly achieved by silica gel chromatography using gradients of ethyl acetate in hexane.

- Yields vary from moderate (40–55%) depending on reaction conditions, reagent purity, and scale.

- Reaction times range from several hours to overnight (24 h) depending on temperature and reagents.

Data Table Summarizing Preparation Methods

Q & A

Q. What are the optimized synthetic routes for 1-(5-bromo-6-fluoro-1H-indazol-1-yl)ethanone, and how can reaction intermediates be characterized?

Answer: The synthesis typically involves multi-step procedures starting from halogenated indazole precursors. A common approach includes nucleophilic substitution or cross-coupling reactions under controlled conditions (e.g., Pd-catalyzed coupling for bromo/fluoro retention). Key intermediates are characterized using NMR spectroscopy (e.g., H/C for regiochemical confirmation) and mass spectrometry (MS) to verify molecular weights. For example, intermediates with bromine/fluorine substituents exhibit distinct isotopic patterns in MS .

Q. How can the purity of this compound be ensured during synthesis, and what analytical techniques are critical?

Answer: Purity optimization involves HPLC (reversed-phase C18 columns) to separate byproducts and recrystallization using solvent systems like ethanol/water. Elemental analysis (C, H, N) and melting point determination provide additional validation. Contradictions in spectral data (e.g., unexpected F NMR shifts) may indicate impurities requiring column chromatography .

Advanced Research Questions

Q. How do steric and electronic effects of bromine/fluorine substituents influence reactivity in electrophilic substitution reactions?

Answer: The electron-withdrawing nature of bromine and fluorine directs electrophilic attacks to specific positions on the indazole ring. Computational studies (e.g., DFT calculations ) predict charge distribution, while experimental validation involves nitration/sulfonation reactions monitored by H NMR. For example, bromine at C5 deactivates C4, favoring reactivity at C7 .

Q. What methodologies are recommended for resolving contradictions in crystallographic data during structure refinement?

Answer: Discrepancies in X-ray diffraction data (e.g., disordered atoms) are resolved using SHELXL with constraints/restraints for thermal parameters. High-resolution data (>1.0 Å) and TWIN/BASF commands address twinning issues. Validation tools like PLATON check for missed symmetry .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

Answer: Stability studies use accelerated degradation protocols :

Q. What strategies are employed to assess its potential as a kinase inhibitor in neuroinflammatory pathways?

Answer:

- Molecular docking (e.g., AutoDock Vina) predicts binding affinity to kynurenine 3-monooxygenase (KMO).

- In vitro enzyme assays measure IC values using fluorogenic substrates.

- SAR studies compare bromo/fluoro analogs to optimize selectivity .

Q. How can reaction mechanisms for side-chain modifications (e.g., ketone reduction) be elucidated?

Answer: Mechanistic insights are gained via:

- Isotopic labeling (e.g., H or O) to track proton transfer in reduction reactions.

- Kinetic studies under varying temperatures to determine activation parameters.

- In situ IR spectroscopy monitors carbonyl group transformations .

Methodological Challenges and Solutions

Q. How to address low yields in large-scale synthesis due to halogen sensitivity?

Answer:

Q. What approaches validate the absence of toxic metabolites in early-stage drug development?

Answer:

- In vitro hepatocyte assays (e.g., CYP450 inhibition screening).

- Ames test for mutagenicity using Salmonella typhimurium strains.

- LC-HRMS identifies metabolites in microsomal incubations .

Structural and Computational Insights

Q. How does the crystal packing of this compound influence its physicochemical properties?

Answer: X-ray crystallography reveals π-π stacking between indazole rings and halogen bonds (Br···O/F···H), impacting solubility and melting point. Hirshfeld surface analysis quantifies intermolecular interactions, correlating with dissolution rates in polar solvents .

Q. Can machine learning models predict its solubility and bioavailability?

Answer: Yes. Quantitative Structure-Property Relationship (QSPR) models trained on logP, PSA, and H-bond donor/acceptor data predict solubility (e.g., ~0.5 mg/mL in PBS). Molecular dynamics simulations assess membrane permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.